
S-Nitrosocaptopril
Übersicht
Beschreibung
S-Nitrosocaptopril ist ein Derivat von Captopril, einem bekannten Angiotensin-Converting-Enzym-Hemmer. Diese Verbindung wird durch die Nitrosylierung von Captopril gebildet, wodurch ein Molekül entsteht, das nicht nur die Eigenschaften von Captopril beibehält, sondern auch als Stickstoffoxid-Donor wirkt . Diese Doppelfunktionalität macht this compound zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen, insbesondere bei Herz-Kreislauf-Erkrankungen.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
1.1 Hypertension Treatment
SNO-CAP exhibits potent vasodilatory effects, making it a candidate for treating hypertension. It functions as a nitric oxide (NO) donor, which relaxes vascular smooth muscle and decreases blood pressure. Studies indicate that SNO-CAP can effectively lower blood pressure regardless of renin status, providing a versatile treatment option for patients with different forms of hypertension .
1.2 Angina Pectoris and Heart Failure
The compound has shown promise in managing angina pectoris and congestive heart failure. Its ability to enhance NO availability contributes to improved myocardial oxygen supply and reduced myocardial workload, making it beneficial for patients with ischemic heart conditions .
Antimicrobial Properties
2.1 Mechanism of Action
SNO-CAP's antimicrobial activity is primarily attributed to its ability to release NO, which possesses inherent antimicrobial properties. Additionally, the compound's transnitrosylation activity enhances its efficacy against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
2.2 Case Studies
Recent studies demonstrated that SNO-CAP nanoparticles (SNO-CAP-np) exhibited significant antimicrobial effects against clinical isolates of E. coli and MRSA. In vitro tests revealed that SNO-CAP-np could completely inhibit the growth of these bacteria at concentrations as low as 10 mg/mL over 24 hours, highlighting its potential as an alternative to traditional antibiotics .
Pharmacokinetics and Stability
3.1 Storage Conditions
Research into the stability of SNO-CAP has led to optimized storage conditions that maintain its efficacy over time. The use of specific nitrogen environments and temperature controls has been shown to preserve the compound's activity for extended periods, making it suitable for clinical applications .
3.2 Physicochemical Properties
The physicochemical characterization of SNO-CAP indicates that it can exist in stable crystalline forms, which enhances its bioavailability and pharmacokinetic profiles. These properties are crucial for ensuring effective dosing regimens in therapeutic settings .
Clinical Implications and Future Directions
4.1 Potential for Combination Therapies
Given its multifaceted mechanisms of action, SNO-CAP may be effectively combined with other therapeutic agents to enhance treatment outcomes in cardiovascular diseases and infections. Future research should focus on exploring these combination therapies in clinical trials.
4.2 Broader Applications
Emerging studies suggest that SNO-CAP could also play a role in treating conditions such as pulmonary hypertension and even cancer metastasis by inhibiting cell adhesion molecules through various signaling pathways .
Data Summary Table
Wirkmechanismus
Mode of Action
S-CapSNO is formed by nitrosylation of captopril . It inhibits the activity of ACE, causing vasodilation . This dual action of being a nitric oxide (NO) donor and an ACE inhibitor makes S-CapSNO unique .
Biochemical Pathways
The inhibition of ACE by S-CapSNO leads to a decrease in the concentration of angiotensin II . This results in vasodilation and a reduction in blood pressure . Additionally, S-CapSNO, as a NO donor, can interfere with the hetero-adhesion of circulating tumor cells (CTCs) to vascular endothelium by down-regulating the expression of cell adhesion molecules (CAMs) .
Pharmacokinetics
It is usually prescribed to patients who require long-term use for its therapeutic benefits . More research is needed to fully understand the ADME properties of S-CapSNO.
Result of Action
The primary result of S-CapSNO’s action is vasodilation due to its ACE inhibitory activity and its role as a NO donor . This leads to a reduction in blood pressure . Additionally, S-CapSNO can inhibit the hetero-adhesion of CTCs to vascular endothelium, which could potentially prevent the initiation of the metastatic cascade .
Action Environment
The action of S-CapSNO can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . Under these conditions, S-CapSNO monohydrate was found to be stable for at least 6 months .
Biochemische Analyse
Biochemical Properties
S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .
Cellular Effects
This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .
Temporal Effects in Laboratory Settings
This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .
Dosage Effects in Animal Models
In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .
Transport and Distribution
It is known that this compound is predominantly excreted via urine .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: S-Nitrosocaptopril wird durch die Reaktion von Captopril mit salpetriger Säure in einem sauren Medium synthetisiert . Die Reaktion wird typischerweise bei niedrigen Temperaturen durchgeführt, um die Stabilität des nitrosylierten Produkts zu gewährleisten. Der Prozess umfasst die folgenden Schritte:
- Auflösen von Captopril in einer wässrigen Lösung.
- Zugabe von Natriumnitrit zu der Lösung.
- Ansäuern der Mischung mit Salzsäure.
- Isolierung und Reinigung des resultierenden S-Nitrosocaptoprils.
Industrielle Produktionsverfahren: Während die Laborsynthese von this compound gut dokumentiert ist, befinden sich industrielle Produktionsverfahren noch in der Entwicklung. Die größte Herausforderung liegt in der Skalierung der Reaktion unter Beibehaltung der Stabilität und Reinheit des Produkts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: S-Nitrosocaptopril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrosogruppe kann oxidiert werden, um Disulfidverbindungen zu bilden.
Reduktion: Die Nitrosogruppe kann zu der Thiolform von Captopril reduziert werden.
Substitution: Die Nitrosogruppe kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können mit der Nitrosogruppe reagieren.
Hauptprodukte, die gebildet werden:
Oxidation: Disulfidverbindungen.
Reduktion: Captopril.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
S-Nitrosocaptopril ist aufgrund seiner Doppelfunktionalität einzigartig. Ähnliche Verbindungen umfassen:
S-Nitroso-N-Acetyl-D,L-Penicillamin (SNAP): Ein weiterer Stickstoffoxid-Donor, jedoch mit einer anderen Struktur und einem anderen Stabilitätsprofil.
Enalapril und Lisinopril: Weitere Angiotensin-Converting-Enzym-Hemmer, die kein Stickstoffoxid abgeben.
Biologische Aktivität
S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.
Molecular Characterization
This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .
Vasodilatory Activity
SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .
Inhibition of Platelet Aggregation
The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .
Anticancer Properties
Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .
Case Studies and Research Findings
-
Vasorelaxation Studies :
- Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .
- In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .
- Platelet Function :
- Therapeutic Implications :
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIULCDUASSKOM-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSN=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153527 | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122130-63-6 | |
Record name | S-Nitrosocaptopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitrosocaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.